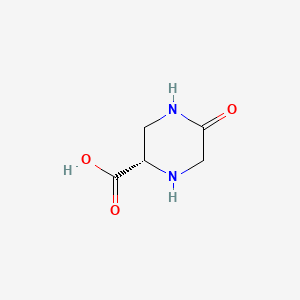

(S)-5-Oxopiperazine-2-carboxylic acid

CAS No.: 135630-97-6

Cat. No.: VC3283777

Molecular Formula: C5H8N2O3

Molecular Weight: 144.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135630-97-6 |

|---|---|

| Molecular Formula | C5H8N2O3 |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H8N2O3/c8-4-2-6-3(1-7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

| Standard InChI Key | CJFBRFWMGHQBFJ-VKHMYHEASA-N |

| Isomeric SMILES | C1[C@H](NCC(=O)N1)C(=O)O |

| SMILES | C1C(NCC(=O)N1)C(=O)O |

| Canonical SMILES | C1C(NCC(=O)N1)C(=O)O |

Introduction

Chemical Properties and Structural Characteristics

(S)-5-Oxopiperazine-2-carboxylic acid is a chiral heterocyclic compound containing a piperazine ring with a carbonyl group at position 5 and a carboxylic acid functionality at position 2. The (S) designation indicates the specific stereochemistry at the C-2 position, which is critical for its biological activities and conformational properties.

Basic Physicochemical Properties

The compound has a molecular formula of C5H8N2O3 with a molecular weight of 144.13 g/mol. It is identified by the CAS number 135630-97-6 and can be represented by the IUPAC name (2S)-5-oxopiperazine-2-carboxylic acid. The standard InChIKey for this compound is CJFBRFWMGHQBFJ-VKHMYHEASA-N, which serves as a unique identifier in chemical databases.

Structural Data

Table 1: Physicochemical Properties of (S)-5-Oxopiperazine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C5H8N2O3 |

| Molecular Weight | 144.13 g/mol |

| CAS Number | 135630-97-6 |

| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid |

| SMILES Notation | C1C@HC(=O)O |

| Standard InChIKey | CJFBRFWMGHQBFJ-VKHMYHEASA-N |

Hydrochloride Salt Form

(S)-5-Oxopiperazine-2-carboxylic acid is also available as a hydrochloride salt, which offers different physicochemical properties that may be advantageous for certain applications. The hydrochloride salt has the molecular formula C5H9ClN2O3 and a molecular weight of 180.59 . It is identified by the CAS number 1621961-57-6 .

Table 2: Comparison Between Free Acid and Hydrochloride Salt

| Property | Free Acid | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C5H8N2O3 | C5H9ClN2O3 |

| Molecular Weight | 144.13 g/mol | 180.59 g/mol |

| CAS Number | 135630-97-6 | 1621961-57-6 |

| IUPAC Name | (2S)-5-oxopiperazine-2-carboxylic acid | (2S)-5-oxopiperazine-2-carboxylic acid hydrochloride (1:1) |

| InChIKey | CJFBRFWMGHQBFJ-VKHMYHEASA-N | XDOSJCFGYLXAHC-DFWYDOINSA-N |

Synthetic Methodologies

Synthetic Route from L-Serine

A straightforward and efficient synthetic pathway for (S)-5-Oxopiperazine-2-carboxylic acid has been developed starting from L-serine and ethyl glyoxylate . This stereoselective synthesis allows for the preparation of the compound while preserving the chiral center.

The synthesis typically involves multiple steps:

-

Reaction of L-serine with ethyl glyoxylate to establish the core structure

-

Cyclization to form the piperazinone ring

-

Protecting group manipulations to obtain the desired functionality

-

Final deprotection to yield the target compound

The corresponding (R)-enantiomer can be synthesized using the same methodology but starting with D-serine instead of L-serine .

Protection Strategies

N-Boc protected derivatives of (S)-5-Oxopiperazine-2-carboxylic acid are commonly synthesized as intermediates or for direct use in peptide coupling reactions . The N-Boc protection strategy provides:

-

Enhanced stability during subsequent reactions

-

Compatibility with various peptide coupling methodologies

-

Controlled reactivity at the secondary amine position

Applications in Peptidomimetics

Conformational Properties in Peptide Structures

| Tetrapeptide | Observed Conformations | Ratio | Method of Analysis |

|---|---|---|---|

| Boc-Val-(S)-PCA-Gly-Leu-OMe | Cis-trans isomerization of tertiary amide bond | 40%:60% | 1H NMR spectroscopy |

| Boc-Val-(R)-PCA-Gly-Leu-OMe | γ-turn and type II β-turn conformations | Equilibrium | 1H NMR spectroscopy |

Biological Applications and Related Compounds

Antimicrobial Activity in Related Structures

While the search results don't specifically mention biological activities of (S)-5-Oxopiperazine-2-carboxylic acid itself, related structures such as dipeptide derivatives containing (S)-5-oxopyrrolidine-2-carboxylic acid have shown promising antimicrobial activities . These compounds have been tested against both bacterial and fungal strains.

A library of novel dipeptide derivatives containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety was designed and synthesized using solid-phase peptide synthesis protocols. These compounds demonstrated varying degrees of antimicrobial activity against Gram-positive bacteria (Streptococcus pyogenes and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (particularly Candida albicans) .

Structure-Activity Relationships

In related compounds, the incorporation of specific amino acids like histidine and cysteine into the peptide chain significantly enhanced antimicrobial activity . This suggests that appropriately designed peptides containing (S)-5-Oxopiperazine-2-carboxylic acid might also exhibit similar biological properties, though specific studies would be needed to confirm this.

Research Applications

Use in Medicinal Chemistry

The unique conformational properties of (S)-5-Oxopiperazine-2-carboxylic acid make it a valuable building block in medicinal chemistry, particularly for the design of peptidomimetics that can mimic bioactive peptides while offering improved pharmacokinetic properties. These applications include:

-

Development of conformationally restricted peptide analogs

-

Design of enzyme inhibitors

-

Creation of peptide-based drug candidates with enhanced stability

-

Study of structure-activity relationships in bioactive peptides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume